1-(Chloromethoxy)-2-iodobenzene
Description
Significance of Activated Halomethyl Ethers and Haloarenes in Synthetic Design
Activated halomethyl ethers, such as chloromethyl methyl ether (MOM-Cl), are widely recognized in organic synthesis, primarily for their role as protecting groups for alcohols and other nucleophilic functional groups. adichemistry.commasterorganicchemistry.comwikipedia.org The methoxymethyl (MOM) ether they form is stable under a variety of conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, yet can be readily removed under acidic conditions. adichemistry.comlibretexts.org This reliability makes them indispensable in multi-step syntheses where sensitive functional groups must be temporarily masked. wikipedia.orgorganic-chemistry.org
Haloarenes, particularly aryl iodides, are fundamental precursors in modern synthetic chemistry. ncert.nic.in Their true synthetic utility was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the common aryl halides (Ar-I > Ar-Br > Ar-Cl) in the crucial oxidative addition step of catalytic cycles involving metals like palladium and nickel. nih.govacs.org This high reactivity allows aryl iodides to participate efficiently in a vast array of bond-forming reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Buchwald-Hartwig aminations, which are cornerstone methods for constructing complex organic molecules. acs.orggeeksforgeeks.org
The combination of these two functionalities in 1-(Chloromethoxy)-2-iodobenzene provides a powerful tool for synthetic chemists, enabling a dual approach to molecular construction. One can envision strategies where the aryl iodide is first utilized in a cross-coupling reaction, followed by a transformation involving the chloromethoxy group, or vice-versa, allowing for the controlled and sequential introduction of different molecular fragments.
Overview of the Distinctive Reactivity Profile of this compound
The unique reactivity of this compound stems from the orthogonal nature of its two functional groups. Each site can undergo specific transformations under conditions that typically leave the other intact, offering excellent chemoselectivity.
Reactivity of the Chloromethoxy Group: The -O-CH₂-Cl moiety is a potent electrophile. The chlorine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This functionality is characteristic of an α-chloro ether and is primarily used to introduce the methoxymethyl (MOM) protecting group onto alcohols, phenols, or thiols. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base. epfl.ch
Reactivity of the Aryl Iodide Group: The carbon-iodine bond on the benzene (B151609) ring is the primary site for metal-catalyzed cross-coupling reactions. nih.gov Aryl iodides are preferred substrates for these transformations due to the lower C-I bond dissociation energy compared to other aryl halides, facilitating the oxidative addition step in catalytic cycles. nih.govresearchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Furthermore, the iodine atom can be readily converted into an organolithium or Grignard reagent, which can then react with a wide range of electrophiles.
The ortho arrangement of these two groups may also lead to unique reactivity through intramolecular processes or directed metalation effects, where one group influences the reactivity of the other. nih.gov For example, the ether oxygen could potentially coordinate to a metal center, influencing the regioselectivity of a reaction at the aryl iodide position.
Table 1: Comparative Reactivity of Functional Groups in this compound
| Functional Group | Type of Reagent/Reaction | Typical Products |
|---|---|---|
| Aryl Iodide | Palladium/Nickel Catalysis (e.g., Suzuki, Heck) | Biaryls, Substituted Alkenes |
| Copper Catalysis (e.g., Ullmann) | Diaryl Ethers, Diaryl Amines | |
| Organolithium Reagents (Halogen-Metal Exchange) | Aryllithium Species | |
| Magnesium Metal (Grignard Formation) | Arylmagnesium Halides | |
| Chloromethoxy Ether | Alcohols/Phenols (with base) | Methoxymethyl (MOM) Ethers |
| Organometallic Reagents | Alkylated Products | |
| Friedel-Crafts Alkylation | Aryl Methyl Ethers |
Evolution of Research in Aryl Halide and Alkoxymethyl Halide Chemistry Relevant to this compound
The synthetic utility of molecules like this compound is built upon decades of foundational research in both aryl halide and alkoxymethyl halide chemistry.
The chemistry of aryl halides has undergone a dramatic transformation. Initially considered relatively inert, especially towards nucleophilic substitution, their role in synthesis was limited. aakash.ac.inyoutube.com Early developments included the Ullmann condensation in the early 1900s. However, the true revolution began in the latter half of the 20th century with the discovery and development of palladium- and nickel-catalyzed cross-coupling reactions by chemists such as Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010. acs.org These reactions established aryl halides, particularly the more reactive bromides and iodides, as indispensable connectors for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. acs.orgnumberanalytics.com More recent research has focused on activating less reactive and more economical aryl chlorides and even aryl ethers, expanding the toolkit available to chemists. acs.orgnih.gov
The study of alkoxymethyl halides, like chloromethyl methyl ether (MOM-Cl), has evolved in parallel. These reagents were identified as highly effective for protecting hydroxyl groups, leading to their widespread adoption. masterorganicchemistry.com Early methods for their synthesis were straightforward but produced highly carcinogenic byproducts. wikipedia.org Growing awareness of their toxicity prompted the development of safer, alternative protocols, including the in-situ generation of the reagent from less hazardous precursors like dimethoxymethane (B151124) and an acid halide, often catalyzed by zinc salts. nih.gov This shift reflects a broader trend in organic chemistry towards developing greener and safer synthetic methodologies.
The convergence of these two fields of research provides the foundation for the strategic use of bifunctional reagents like this compound, where the accumulated knowledge of each functional group's reactivity can be leveraged to design sophisticated and efficient synthetic pathways.
Table 2: Timeline of Key Developments in Aryl Halide and Alkoxymethyl Halide Chemistry
| Period | Development in Aryl Halide Chemistry | Development in Alkoxymethyl Halide Chemistry |
|---|---|---|
| Early 20th Century | Ullmann Condensation for C-O and C-N bond formation. | Initial synthesis and use of α-haloethers. |
| Mid 20th Century | Development of Grignard reagents from aryl halides. | Recognition of MOM group for alcohol protection. |
| 1970s | Discovery of Pd-catalyzed Heck, Negishi, and Kumada cross-coupling reactions. numberanalytics.com | Widespread use of MOM-Cl in complex natural product synthesis. |
| 1980s-1990s | Expansion of cross-coupling scope (Suzuki, Stille, Buchwald-Hartwig). | Increased focus on the stability and selective deprotection of MOM ethers. adichemistry.combeilstein-journals.org |
| 2000s-Present | Development of catalysts for activating aryl chlorides; rise of photoredox and electrocatalysis. acs.orgresearchgate.net | Development of safer, in-situ generation methods for chloromethyl ethers to avoid handling carcinogens. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClIO |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H6ClIO/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 |
InChI Key |
NWPCDBLCCMMGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCl)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloromethoxy 2 Iodobenzene
Strategies for the Formation of the Chloromethoxy Moiety on Aromatic Systems
The introduction of a chloromethoxy group (-OCH₂Cl) onto an aromatic system, specifically onto a phenolic oxygen, is a crucial step in one of the main synthetic routes to 1-(chloromethoxy)-2-iodobenzene. This transformation can be achieved through several methods.
A direct and common approach for the synthesis of aryl chloromethyl ethers is the reaction of a phenol with formaldehyde and hydrogen chloride. wikipedia.org In the context of synthesizing this compound, the precursor would be 2-iodophenol. The reaction proceeds by the acid-catalyzed activation of formaldehyde, which is then attacked by the nucleophilic hydroxyl group of the phenol. The resulting hydroxymethyl ether is subsequently converted to the corresponding chloromethyl ether by hydrogen chloride.
The general reaction is as follows: Ar-OH + CH₂O + HCl → Ar-OCH₂Cl + H₂O
A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to enhance the electrophilicity of the formaldehyde and facilitate the reaction. wikipedia.org
Table 1: Illustrative Reaction Conditions for O-Chloromethylation of Phenols This table presents generalized conditions based on known chloromethylation reactions of phenols and may require optimization for 2-iodophenol.
| Parameter | Condition | Purpose |
| Phenol Substrate | 2-Iodophenol | Starting material |
| Chloromethylating Agents | Formaldehyde (or paraformaldehyde) and Hydrogen Chloride | Source of the -CH₂Cl group |
| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to activate formaldehyde |
| Solvent | Dichloromethane or an inert solvent | To dissolve reactants and facilitate reaction |
| Temperature | 0 °C to room temperature | To control reaction rate and minimize side products |
It is important to note that highly activated aromatic systems, such as phenols, can be susceptible to competing electrophilic attack on the aromatic ring (C-alkylation), leading to the formation of diarylmethane side products. wikipedia.org Careful control of reaction conditions is necessary to favor O-alkylation.
Alternative methods for the preparation of chloromethyl ethers exist, which can offer advantages in terms of safety and selectivity. One such method involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. nih.govorganic-chemistry.org For instance, a methoxymethyl (MOM) ether, which is structurally similar, could be formed first and then converted to the chloromethoxy compound, although this is a more circuitous route.
A more direct alternative is the in-situ generation of the active chloromethylating species. Zinc(II) salts have been shown to effectively catalyze the reaction between dimethoxymethane (B151124) and an acid halide to produce chloromethyl methyl ether. nih.govorganic-chemistry.org This approach avoids the direct handling of some of the more hazardous reagents.
Another method involves the use of chloromethyl methyl ether (MOMCl) as a reagent to protect alcohols. orgsyn.org However, MOMCl is a known carcinogen, and its use is often avoided in modern synthesis in favor of in-situ generation methods. orgsyn.org
Regioselective Iodination of Precursor Aromatic Systems
An alternative synthetic strategy involves the iodination of a precursor that already contains the chloromethoxy group, namely chloromethoxybenzene. The chloromethoxy group is an ortho-, para-director for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. libretexts.org Therefore, direct iodination of chloromethoxybenzene is expected to yield a mixture of this compound (ortho product) and 1-(chloromethoxy)-4-iodobenzene (para product).
Achieving high regioselectivity for the ortho position can be challenging due to the steric hindrance imposed by the chloromethoxy group. olemiss.edu The choice of iodinating agent and reaction conditions is critical to influence the ortho/para product ratio.
Common iodinating agents for activated aromatic rings include:
Molecular Iodine (I₂) with an oxidizing agent: Reagents such as nitric acid, hydrogen peroxide, or periodic acid are used to generate a more electrophilic iodine species. olemiss.edu
N-Iodosuccinimide (NIS): Often used with a catalytic amount of a strong acid like trifluoroacetic acid to iodinate activated arenes under mild conditions. organic-chemistry.org
Iodine Monochloride (ICl): A polarized and reactive source of electrophilic iodine.
Table 2: Regioselectivity in the Iodination of Anisole (a model for Chloromethoxybenzene) This table illustrates the typical regioselectivity observed in the iodination of a similar substrate. The ortho/para ratio is highly dependent on the specific conditions.
| Iodinating Agent | Catalyst/Solvent | Typical Major Product | Comments |
| I₂ / H₂O₂ | Acidic medium | para-Iodoanisole | Common and cost-effective method. |
| NIS | Trifluoroacetic acid | para-Iodoanisole | Mild conditions, but para-selectivity is high. |
| I₂ / Ag₂SO₄ | n-Hexane | Mixture of ortho and para | Silver salts can sometimes favor ortho-iodination. nih.gov |
To enhance ortho-selectivity, strategies involving directing groups or specific catalysts that can coordinate with the ether oxygen may be necessary, although this adds complexity to the synthesis.
Convergent and Divergent Synthesis Strategies for this compound
The synthesis of this compound can be designed using either convergent or divergent approaches, which offer different advantages in terms of efficiency and the potential for creating diverse molecules.
A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. For a relatively simple molecule like this compound, a highly convergent approach is less common. However, one could envision a strategy where a chloromethoxyphenyl fragment is coupled with an iodine-containing fragment, for example, through a metal-catalyzed cross-coupling reaction. This is generally more applicable to larger, more complex molecules.
A divergent synthesis is a more practical approach for this target. rsc.orgbeilstein-journals.org This strategy begins with a common precursor that is then elaborated into a variety of different products. For example, 2-iodophenol can serve as a key intermediate. From this single compound, one can synthesize this compound by reaction with formaldehyde and HCl. Alternatively, 2-iodophenol can be reacted with a wide range of other electrophiles to generate a library of 2-iodo-substituted aromatic ethers.
Similarly, chloromethoxybenzene can be a starting point for a divergent synthesis. Iodination can lead to the desired product (along with its para isomer), while other electrophilic aromatic substitution reactions (e.g., bromination, nitration, acylation) could be used to produce a range of other substituted chloromethoxybenzene derivatives.
Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Synthesis
Optimizing the reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and waste. researchgate.net
For the route starting from 2-iodophenol (Chloromethylation):
Stoichiometry: The molar ratio of 2-iodophenol to formaldehyde and HCl must be carefully controlled. An excess of the chloromethylating agents can lead to the formation of byproducts.
Catalyst: The choice and concentration of the Lewis acid catalyst (e.g., ZnCl₂) can significantly impact the reaction rate and selectivity. Different Lewis acids could be screened to find the optimal balance between reactivity and the prevention of side reactions.
Temperature: Lower temperatures (e.g., 0-5 °C) are generally preferred to minimize the formation of diarylmethane byproducts from C-alkylation.
Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal time for completion, avoiding prolonged reaction times that could lead to product decomposition or further side reactions.
For the route starting from chloromethoxybenzene (Iodination):
Iodinating Agent: The reactivity and steric bulk of the iodinating agent can influence the ortho/para ratio. A systematic comparison of agents like I₂/oxidant, NIS, and ICl would be necessary.
Solvent: The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the regioselectivity.
Temperature: Temperature can play a role in the ortho/para selectivity, although the effect may not always be straightforward.
Additives/Catalysts: The use of certain metal salts (e.g., silver salts) has been reported to influence the regioselectivity of iodination in some cases, potentially favoring the ortho isomer under specific conditions. nih.gov
Table 3: Key Parameters for Optimization in the Synthesis of this compound
| Synthetic Step | Parameter to Optimize | Desired Outcome |
| Chloromethylation of 2-Iodophenol | Catalyst Type and Loading | Increased reaction rate, minimized C-alkylation |
| Temperature | Favor O-alkylation over C-alkylation | |
| Reagent Stoichiometry | High conversion of starting material, minimal byproducts | |
| Iodination of Chloromethoxybenzene | Iodinating Reagent | Improved ortho-selectivity |
| Solvent | Enhanced regioselectivity and yield | |
| Additives (e.g., Lewis acids) | Altering the electronic properties of the substrate or reagent to favor ortho attack |
By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed, leading to a high yield of the desired product with excellent purity.
Reactivity and Transformational Chemistry of 1 Chloromethoxy 2 Iodobenzene
Nucleophilic Substitution Reactions Involving the Chloromethoxy Group
The chloromethoxy group (-OCH₂Cl) is a reactive functional group that can undergo nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize a developing positive charge on the methylene (B1212753) carbon, facilitating substitution reactions.
Investigations with Diverse Nucleophiles
While specific studies on 1-(Chloromethoxy)-2-iodobenzene are not available, analogous α-chloroethers are known to react with a variety of nucleophiles. It is anticipated that this compound would react with nucleophiles such as alcohols, phenols, thiols, and amines to yield the corresponding substituted ether, thioether, and amine products. For instance, reaction with an alcohol (R-OH) would likely yield a 2-iodo-1-(alkoxymethoxy)benzene derivative. The general reactivity trend for nucleophilic substitution at a chloromethyl group is influenced by the nucleophilicity of the attacking species.
Effects of Solvents and Catalysts on Chloromethoxy Reactivity
The rate and outcome of nucleophilic substitution reactions are significantly influenced by the choice of solvent. libretexts.orgcsbsju.edu Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally effective for SN2-type reactions, as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. youtube.com Polar protic solvents, such as alcohols, can participate in the reaction as nucleophiles and can also stabilize the leaving group, potentially favoring SN1-type pathways. csbsju.eduyoutube.com Lewis acid catalysts could potentially be employed to enhance the leaving group ability of the chloride, though this could also lead to side reactions given the presence of the aryl iodide.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position
The carbon-iodine bond is the most reactive among aryl halides in transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for a wide range of C-C and C-heteroatom bond formations.
Suzuki-Miyaura Type Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govyonedalabs.com It is highly probable that this compound would readily participate in Suzuki-Miyaura reactions. nih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org
Hypothetical Suzuki-Miyaura Reaction Data The following table is illustrative and not based on published experimental results for this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 (expected) |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | >90 (expected) |
| 3 | 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >85 (expected) |
Buchwald-Hartwig Amination and Analogous C-N Bond Formations
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgjk-sci.com This reaction is a cornerstone of modern synthetic chemistry for the preparation of aryl amines. nih.govorganic-chemistry.org Given the high reactivity of aryl iodides, this compound would be an excellent substrate for this transformation, reacting with a wide range of primary and secondary amines. nih.gov The choice of ligand on the palladium catalyst is crucial for achieving high yields and accommodating a broad substrate scope. jk-sci.com
Sonogashira, Heck, and Stille Coupling Applications with this compound
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net Aryl iodides are highly reactive substrates for Sonogashira couplings, suggesting that this compound would efficiently couple with various alkynes under mild conditions. worktribe.comrsc.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. researchgate.net The reaction of this compound with an alkene like styrene (B11656) would be expected to proceed, though regioselectivity can be a consideration.
Stille Coupling: The Stille reaction couples an aryl halide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org Due to the high reactivity of aryl iodides and the versatility of organostannanes, this compound would likely be a suitable substrate for Stille couplings to form a variety of carbon-carbon bonds. uwindsor.ca
Directed and Chelation-Assisted Cross-Coupling Strategies
There is no specific information available in the scientific literature regarding directed or chelation-assisted cross-coupling reactions involving this compound. While the oxygen of the methoxy (B1213986) group could theoretically act as a directing group to facilitate ortho-lithiation or participate in chelation control with a metal catalyst, no studies have been published to confirm or explore this potential. The reactivity of the carbon-iodine bond in cross-coupling reactions is well-established for general aryl iodides, but specific examples, conditions, and outcomes for this particular substrate are not documented.
Electrophilic Aromatic Substitution Reactions on the this compound Core
No experimental data exists detailing the outcomes of electrophilic aromatic substitution reactions performed on the this compound core. The directing effects of the existing iodo and chloromethoxy substituents would be expected to influence the regioselectivity of further substitutions. The chloromethoxy group is generally considered an ortho-, para-director, while the iodo group is also an ortho-, para-director, albeit a deactivating one. Predicting the precise outcome for reactions such as nitration, halogenation, or Friedel-Crafts reactions on this specific molecule remains speculative without empirical data.
Radical Reactions and Single Electron Transfer (SET) Processes Involving this compound
While aryl iodides are known to participate in radical reactions and single electron transfer (SET) processes, no studies have been found that specifically investigate these pathways for this compound. The carbon-iodine bond is susceptible to homolytic cleavage to generate an aryl radical, but the influence of the adjacent chloromethoxy group on the formation and subsequent reactivity of this radical intermediate has not been explored.
Mechanistic Investigations of Reactions Involving 1 Chloromethoxy 2 Iodobenzene
Experimental Kinetic Studies to Elucidate Reaction Mechanisms
Experimental kinetics are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors.
Determination of Rate Laws and Reaction Orders
The first step in a kinetic investigation is the determination of the rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the reactants. For a hypothetical reaction of 1-(chloromethoxy)-2-iodobenzene with a nucleophile (Nu), the rate law would be of the form:
Rate = k [this compound]x[Nu]y
where k is the rate constant, and x and y are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
Table 1: Hypothetical Experimental Data for Determining the Rate Law of a Reaction of this compound
| Experiment | [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-5 |
| 2 | 0.20 | 0.10 | 3.0 x 10-5 |
| 3 | 0.10 | 0.20 | 6.0 x 10-5 |
Analysis of Activation Parameters and Transition State Architectures
Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the energy requirements and molecular organization of the transition state. These are determined by measuring the temperature dependence of the rate constant and applying the Eyring equation. A positive ΔS‡ suggests a dissociative mechanism, where the transition state is less ordered than the reactants, while a negative ΔS‡ points towards an associative mechanism with a more ordered transition state.
Spectroscopic Characterization of Reaction Intermediates and Transient Species
Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates that are not observable by conventional methods. For reactions involving this compound, techniques such as flash photolysis coupled with UV-Vis or infrared spectroscopy could be employed to study short-lived species. Advanced methods like matrix isolation could be used to trap and study highly reactive intermediates at low temperatures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with rapid-injection techniques, might also allow for the observation of certain intermediates.
Computational Chemistry Approaches to Mechanistic Understanding
In the absence of experimental data, computational chemistry provides a powerful tool to predict and rationalize reaction mechanisms.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows for the determination of the most likely reaction pathway and the calculation of activation energies, which can be compared with experimental data if available. For this compound, DFT could be used to explore various potential reaction mechanisms, such as nucleophilic substitution at the chloromethoxy group or reactions involving the iodine atom.
Table 2: Hypothetical DFT-Calculated Energies for a Reaction of this compound
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | -X.XXXXXX | 0.0 |
| Transition State | -Y.YYYYYY | +20.5 |
| Intermediates | -Z.ZZZZZZ | -5.2 |
| Products | -A.AAAAAA | -15.8 |
This table illustrates the type of data that would be generated from DFT calculations, providing a quantitative picture of the reaction's energy landscape.
Molecular Dynamics Simulations of Reactive Species in this compound Systems
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and the role of the solvent in a reaction. By simulating the movement of atoms over time, MD can help to understand how reactants come together, how the solvent shell influences the reaction, and the conformational changes that occur during the reaction process. For a system involving this compound, MD simulations could be particularly useful for studying the interactions with solvent molecules and their effect on the reaction energetics and mechanism.
Based on the conducted research, no specific mechanistic investigations, including analyses of electronic structure, halogen bonding interactions, or isotopic labeling studies for the chemical compound this compound, were found in the available literature and public databases. The information accessible for this compound is limited to basic supplier data, and no in-depth scientific studies matching the requested outline could be retrieved. Therefore, it is not possible to provide a detailed article on the specified topics for this compound.
Applications of 1 Chloromethoxy 2 Iodobenzene As a Versatile Synthetic Building Block
Synthesis of Complex Organic Molecules and Functionalized Systems
There is currently a lack of published research detailing the use of 1-(Chloromethoxy)-2-iodobenzene in the synthesis of complex organic molecules and functionalized systems.
Role in the Preparation of Advanced Intermediates for Specialty Chemicals
Information on the role of this compound in the preparation of advanced intermediates for specialty chemicals is not available in the public domain.
Contribution to Agrochemical Research and Development
There are no accessible research findings or reports on the contribution of this compound to agrochemical research and development.
Utilization in Materials Science for the Development of Functional Polymers and Organic Dyes
The utilization of this compound in materials science for the development of functional polymers and organic dyes has not been documented in available scientific literature.
Generation of Reactive Intermediates from this compound
Specific methods for the generation of reactive intermediates from this compound and their subsequent applications are not described in current research.
Development of Novel Reagents and Catalytic Systems Employing this compound Derivatives
There is no available information on the development of novel reagents or catalytic systems that employ derivatives of this compound.
Advanced Methodologies and Future Research Directions
Green Chemistry Principles in the Synthesis and Transformations of 1-(Chloromethoxy)-2-iodobenzene
The integration of green chemistry principles is essential for developing sustainable synthetic routes involving this compound. mun.ca This involves a holistic approach encompassing waste prevention, atom economy, and the use of safer solvents. shanghaichemex.comdokumen.pub
Waste Prevention and Atom Economy: The first principle of green chemistry is the prevention of waste, which is quantitatively measured by metrics like the E-factor (Environmental Factor) and atom economy. wiley-vch.de Atom economy, conceived by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org
Addition Reactions: These reactions are inherently atom-economical as they combine reactants to form a single product with no byproducts (100% atom economy).
Substitution Reactions: These are less atom-economical as they involve the replacement of one group with another, generating stoichiometric byproducts.
Elimination Reactions: These also have lower atom economy due to the loss of a small molecule.
The synthesis of α-halo ethers like this compound traditionally may involve reagents and conditions that result in significant waste. orgsyn.orgnih.gov For example, a hypothetical substitution reaction to introduce the chloromethoxy group might have a low atom economy. Designing syntheses that favor addition or catalytic reactions over stoichiometric substitution reactions is a key goal. wiley-vch.deresearchgate.net
The table below compares traditional solvents with greener alternatives that could be considered for reactions involving this compound.
Table 1: Comparison of Traditional and Greener Solvents
| Traditional Solvent | Hazards | Greener Alternative(s) | Benefits of Alternative(s) |
|---|---|---|---|
| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. sigmaaldrich.com |
| Toluene | Reproductive toxicity, volatile | Cyclopentyl methyl ether (CPME) | Higher boiling point, resists peroxide formation. sigmaaldrich.com |
| Diethyl Ether | Highly flammable, peroxide former | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation. |
This table is generated based on information from multiple sources. whiterose.ac.uksigmaaldrich.commerckmillipore.comopcw.org
By prioritizing high atom economy reactions and utilizing safer, renewable, or recyclable solvents, the environmental footprint of synthesizing and using this compound can be substantially reduced.
Flow Chemistry and Continuous Processing for Reactions Involving the Compound
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. researchgate.net In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology offers significant advantages for reactions involving potentially hazardous or unstable intermediates, such as those that might be generated from this compound. beilstein-journals.orgnih.gov
Advantages of Flow Chemistry:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly relevant for reactions involving energetic or toxic compounds.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, providing precise temperature control and preventing thermal runaways.
Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward and reproducible than scaling up a batch reactor. researchgate.net
Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling reactions that are difficult or impossible to perform in batch. nih.gov
The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals has increasingly benefited from flow technology. nih.govnih.gov For instance, hazardous chlorination reactions and multi-step syntheses involving organometallic intermediates have been successfully implemented in flow systems. nih.gov The photocyclization of ortho-iodoaryl ethers, a reaction relevant to this compound, has been shown to be effective under flow conditions using UV irradiation. nih.govresearchgate.net
Table 2: Comparison of Batch vs. Flow Processing for a Hypothetical Reaction
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |
| Heat Transfer | Slow and inefficient, potential for hot spots. | Rapid and highly efficient, precise temperature control. |
| Mixing | Can be inefficient, leading to side reactions. | Efficient and rapid mixing. |
| Scalability | Often requires re-optimization of conditions. | More straightforward by extending run time or parallelization. |
| Process Control | Manual or semi-automated. | Fully automated, precise control over parameters. |
This table illustrates the general advantages of flow chemistry over traditional batch processing. researchgate.netnih.gov
Adopting continuous flow methodologies for transformations of this compound could lead to safer, more efficient, and scalable manufacturing processes.
Asymmetric Synthesis and Enantioselective Transformations Utilizing this compound Derivatives
Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is of paramount importance in modern chemistry, particularly for the synthesis of pharmaceuticals. nih.gov Derivatives of this compound represent valuable precursors for chiral molecules due to the two distinct functional handles—the reactive chloromethoxy group and the versatile carbon-iodine bond, which is amenable to a wide range of cross-coupling reactions.
The development of axially chiral biaryl ethers has become an area of increasing interest, and the core structure of this compound makes it an intriguing starting point for such scaffolds. rsc.org Enantioselective transformations can be achieved by employing chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate derived from the parent compound.
Potential enantioselective reactions where derivatives of this compound could be employed include:
Catalytic Enantioselective Cross-Coupling Reactions: The C-I bond can participate in reactions like Suzuki, Heck, or Sonogashira couplings. Using a chiral ligand on the metal catalyst could induce asymmetry in the product.
Enantioselective Diels-Alder Reactions: A diene or dienophile could be tethered to the aromatic ring, and a chiral Lewis acid could catalyze a cycloaddition with high enantioselectivity. researchgate.net
Organocatalytic Enantioselective Reactions: The chloromethoxy group can be converted into other functionalities that can participate in organocatalyzed reactions, such as the Henry reaction, where chiral catalysts can create stereocenters with high control. mdpi.com
Table 3: Potential Asymmetric Transformations for Derivatives
| Reaction Type | Chiral Catalyst Type | Potential Application |
|---|---|---|
| Michael Addition | Chiral Primary Amine (e.g., Cinchona Alkaloid-derived) | Synthesis of chiral γ-nitro compounds. nih.gov |
| Diels-Alder Reaction | Chiral Lewis Acids (e.g., BOX-metal complexes) | Construction of complex chiral cyclic systems. researchgate.net |
| Henry (Nitroaldol) Reaction | Chiral Guanidine or Prolinol Ether Catalysts | Synthesis of chiral β-nitroalcohols. mdpi.com |
This table outlines potential strategies for asymmetric synthesis using derivatives of the target compound. nih.govrsc.orgresearchgate.netmdpi.com
By leveraging this compound as a scaffold, chemists can access a diverse range of complex, enantiomerically enriched molecules for applications in drug discovery and materials science.
Rational Design of Next-Generation Analogues of this compound with Tuned Reactivity
Rational design, aided by computational chemistry, allows for the in silico creation and evaluation of new molecules before their synthesis in the laboratory. nih.gov This approach can be used to design next-generation analogues of this compound with precisely tuned reactivity. By modifying the electronic and steric properties of the aromatic ring, the reactivity of the chloromethoxy and iodo groups can be modulated for specific applications.
Computational methods like Density Functional Theory (DFT) can predict how different substituents on the benzene (B151609) ring will affect the molecule's properties. nih.govnih.gov For example:
Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would increase the electron density of the ring, potentially making it more susceptible to electrophilic aromatic substitution and altering the reactivity of the C-I bond in oxidative addition steps of cross-coupling reactions.
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would decrease the ring's electron density, influencing its reaction profile in a different manner. researchgate.net
These computational predictions can guide synthetic efforts, saving time and resources. nih.gov This strategy has been successfully used to design more potent analogues of natural products by making subtle, single-atom substitutions that fine-tune chemical reactivity and biological activity. nih.gov
Table 4: Predicted Effects of Substituents on Reactivity
| Substituent (at position 4) | Electronic Effect | Predicted Impact on C-I Bond Reactivity (e.g., in Cross-Coupling) | Predicted Impact on Ring Reactivity (Electrophilic Substitution) |
|---|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | May increase reactivity in some coupling cycles. | Deactivates the ring. |
| -Cl | Weak Electron-Withdrawing | Minor electronic effect. | Weakly deactivates the ring. |
| -H | (Reference) | Baseline reactivity. | Baseline reactivity. |
| -CH₃ | Weak Electron-Donating | Minor electronic effect. | Weakly activates the ring. |
This table provides a qualitative prediction based on established principles of physical organic chemistry. researchgate.netnih.gov
Through rational design, novel analogues of this compound can be developed with tailored properties for use as specialized reagents, intermediates, or functional molecules.
Exploration of Emerging Applications in Niche Chemical Research Areas
The unique structural features of this compound make it a candidate for exploration in several emerging areas of chemical research that move beyond its traditional role as a simple building block.
Photocatalysis and Photocyclization: The ortho-iodoaryl ether motif is particularly interesting for light-induced reactions. Recent studies have shown that such compounds can undergo intramolecular photocyclization without the need for a catalyst. nih.gov Irradiation with UV light can generate a reactive triplet aryl cation, leading to cyclization and the formation of complex, polyaromatic ring systems. researchgate.net This reagent- and catalyst-free approach is highly aligned with green chemistry principles.
Mechanochemistry: This field uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. mdpi.com It offers a green alternative to traditional solution-phase synthesis. The C-I bond in this compound could be reactive under mechanochemical conditions, potentially participating in novel coupling or cyclization reactions.
Synthesis of Complex Heterocycles: The compound can serve as a precursor for highly functionalized heterocyclic systems. For example, Rh(III)-catalyzed annulative synthesis using indolyl azines has been shown to produce γ-carbolines, demonstrating the atom-economical use of azine substrates. acs.org The dual functionality of this compound could be exploited in similar cascade reactions to build complex molecular architectures.
Table 5: Emerging Research Applications
| Research Area | Key Transformation | Potential Outcome |
|---|---|---|
| Photochemistry | Intramolecular Aryl-Aryl Coupling | Catalyst-free synthesis of dibenzofuran-like structures. nih.govresearchgate.net |
| Mechanochemistry | Solid-State Cross-Coupling | Solvent-free synthesis of biaryl compounds. mdpi.com |
| Cascade Reactions | Transition-Metal-Catalyzed Annulation | Atom-economical synthesis of complex polycyclic heterocycles. acs.org |
| Hypervalent Iodine Chemistry | Precursor to Iodine(III) Reagents | Development of novel oxidizing or group-transfer reagents. |
This table highlights potential niche applications for this compound based on its chemical structure and recent advances in synthesis. nih.govresearchgate.netmdpi.comacs.org
Exploring these and other novel reactivity patterns will continue to expand the synthetic utility of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
